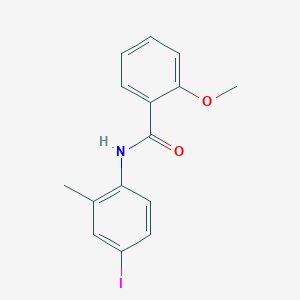
3-(3-(4-(2,5-dimetilfenil)piperazin-1-il)-3-oxopropil)-4-oxo-2-tioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introducción
La piperazina, un motivo estructural común, se encuentra en varios agroquímicos y productos farmacéuticos. Su incorporación a compuestos biológicamente activos a menudo ocurre a través de reacciones de Mannich. Estos compuestos juegan roles esenciales en el tratamiento de varias enfermedades, incluyendo antihistamínicos, agentes antiparasitarios, antifúngicos, antibacterianos, antivirales, antipsicóticos, antidepresivos, antiinflamatorios, anticoagulantes, fármacos antitumorales y medicamentos antidiabéticos. Además, los derivados de la piperazina se investigan para posibles tratamientos relacionados con las enfermedades de Parkinson y Alzheimer. Las sustancias psicoactivas utilizadas ilegalmente también contienen anillos de piperazina .
Síntesis y Caracterización
El nuevo compuesto, “3-(3-(4-(2,5-dimetilfenil)piperazin-1-il)-3-oxopropil)-4-oxo-2-tioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo”, se obtiene mediante un protocolo de tres pasos. Su estructura se confirma a través de espectrometría de masas de alta resolución (HRMS), espectroscopia infrarroja (IR) y experimentos de resonancia magnética nuclear (RMN) de protón (1H) y carbono-13 (13C) .
Citotoxicidad
Evaluar la citotoxicidad de este compuesto contra varias líneas celulares cancerosas (por ejemplo, hígado, mama y colon humanos) proporcionaría información valiosa sobre su potencial como agente anticancerígeno .
Mecanismo De Acción
Piperazine derivatives
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Propiedades
Número CAS |
946330-11-6 |
|---|---|
Fórmula molecular |
C25H28N4O4S |
Peso molecular |
480.58 |
Nombre IUPAC |
methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34) |
Clave InChI |
BJGMCFDJUTUCSX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



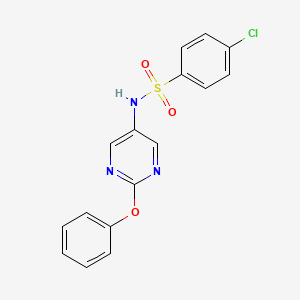
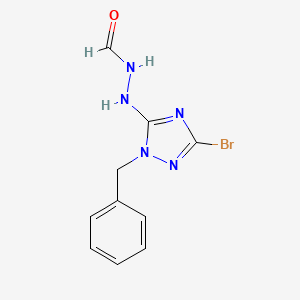
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2529251.png)
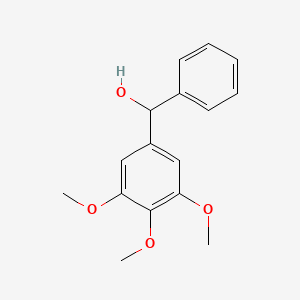
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)
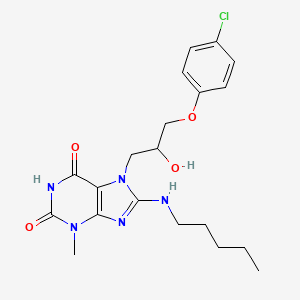
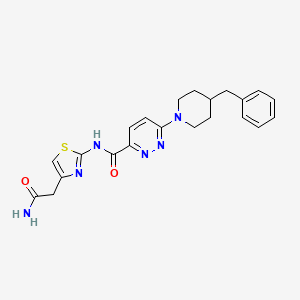
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)


![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
